2-Amino-5-bromo-6-methyl-4-pyrimidinol

CAS No.: 6307-35-3

Cat. No.: VC3215644

Molecular Formula: C5H6BrN3O

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6307-35-3 |

|---|---|

| Molecular Formula | C5H6BrN3O |

| Molecular Weight | 204.02 g/mol |

| IUPAC Name | 2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |

| Standard InChI Key | ADLWOFHKMXUDKF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=N1)N)Br |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)N)Br |

Introduction

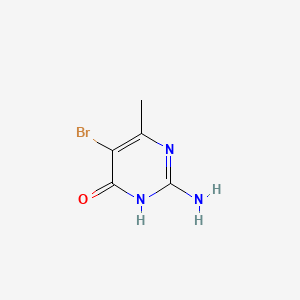

Chemical Identity and Structure

Basic Identification

2-Amino-5-bromo-6-methyl-4-pyrimidinol is a halogenated pyrimidine derivative with amino and hydroxyl functional groups. It is registered under multiple identifiers in chemical databases and has several synonyms in scientific literature. The compound's basic identifying information is summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 6307-35-3 |

| Molecular Formula | C₅H₆BrN₃O |

| Molecular Weight | 204.02 g/mol |

| EC Number | 228-623-5 |

| UNII | W53CVG2UM9 |

| ChEMBL ID | CHEMBL80800 |

| DSSTox Substance ID | DTXSID70212395 |

Table 1: Basic identification parameters of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Structure and Nomenclature

The compound features a pyrimidine ring with four substituents: an amino group at position 2, a bromine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 4. This structure contributes to its biological activity and chemical properties. The compound is known by several synonyms, with 5-Bromo-6-methylisocytosine being commonly used in biological research contexts .

The structural information can be represented in various chemical notations:

Physical and Chemical Properties

Physical State and Appearance

2-Amino-5-bromo-6-methyl-4-pyrimidinol typically appears as a white to off-white crystalline powder . This physical presentation is consistent with many synthetic heterocyclic compounds used in pharmaceutical research.

Physicochemical Properties

The compound possesses several key physicochemical properties that are relevant to its handling, storage, and potential application in research settings. These properties are summarized in Table 2.

| Property | Value |

|---|---|

| Melting Point | 244-246°C |

| Boiling Point | 280.9±50.0°C (Predicted) |

| Density | 1.6892 g/cm³ (estimated) |

| Refractive Index | 1.6520 (estimated) |

| pKa | 8.26±0.50 (Predicted) |

Table 2: Physicochemical properties of 2-Amino-5-bromo-6-methyl-4-pyrimidinol

The relatively high melting point indicates strong intermolecular forces, likely hydrogen bonding due to the amino and hydroxyl groups. The predicted pKa value suggests moderate acidity of the compound, which could influence its behavior in biological systems and solution chemistry.

Spectrometric Data

Mass spectrometric data provides valuable information about the compound's behavior under different ionization conditions. The predicted collision cross-section (CCS) values for various ionic forms are presented in Table 3.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.97670 | 133.9 |

| [M+Na]⁺ | 225.95864 | 137.2 |

| [M+NH₄]⁺ | 221.00324 | 137.5 |

| [M+K]⁺ | 241.93258 | 138.3 |

| [M-H]⁻ | 201.96214 | 133.2 |

| [M+Na-2H]⁻ | 223.94409 | 136.7 |

| [M]⁺ | 202.96887 | 132.8 |

| [M]⁻ | 202.96997 | 132.8 |

Table 3: Predicted collision cross-section data for 2-Amino-5-bromo-6-methyl-4-pyrimidinol

These values are particularly useful for analytical identification and characterization of the compound using ion mobility mass spectrometry.

Biological Activity and Applications

Interferon-Inducing Properties

One of the most significant biological activities of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (often abbreviated as ABMP in research literature) is its ability to induce interferon production. Studies have demonstrated that the compound can induce high levels of serum interferon in mice, contributing to its antiviral effects . This property positions it alongside other known interferon inducers like polyinosinic acid-polycytidylic acid [poly(I:C)] and tilorone hydrochloride.

Research has shown that after daily injections of the compound, mice developed a reduced interferon response (hyporeactivity) to each subsequent dose, indicating a tolerance mechanism that might be relevant to its clinical application potential .

Antimicrobial Activity

Beyond its antiviral properties, 2-Amino-5-bromo-6-methyl-4-pyrimidinol has shown potential in enhancing resistance to bacterial infections. Studies have demonstrated enhanced resistance to Listeria monocytogenes infection in mice treated with the compound . This suggests broader immunomodulatory effects that might be exploited for various infectious diseases.

Chemical Applications

The compound has utility beyond its biological applications. It can serve as a precursor in the synthesis of novel GnRH receptor antagonists, indicating its value in medicinal chemistry and drug development pipelines .

| Parameter | Classification/Information |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

| Water Hazard Class | WGK 3 |

Table 4: Safety classification and labeling information for 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Research Significance

Historical Research Context

The compound has been studied since at least the 1970s, with significant research documenting its interferon-inducing properties. A 1977 publication compared the interferon-inducing and antiviral properties of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166) with tilorone hydrochloride and polyinosinic-polycytidylic acid . This established the compound as an important tool in understanding interferon-mediated immunity.

Comparative Studies

Several studies have examined how 2-Amino-5-bromo-6-methyl-4-pyrimidinol compares with other immunomodulators. A 1991 research investigation explored the varying roles of alpha/beta interferon in the antiviral efficacy of synthetic immunomodulators against Semliki Forest virus infection . This research helped elucidate whether interferon alpha/beta is the common mechanism of antiviral action for synthetic immunomodulators like 2-Amino-5-bromo-6-methyl-4-pyrimidinol.

Additional research in 1980 explored how prostaglandins enhanced the interferon response and therapeutic activity of interferon inducers, including this compound, in Friend leukemia virus-infected mice . This line of investigation reveals the complex interplay between different immune system modulators.

Structure-Activity Relationships

The interferon-inducing characteristics of a series of 6-phenyl pyrimidinol compounds have been described and compared against 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) . This type of research is crucial for understanding the structural features that contribute to the biological activity of pyrimidine derivatives and for guiding the design of more effective compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume